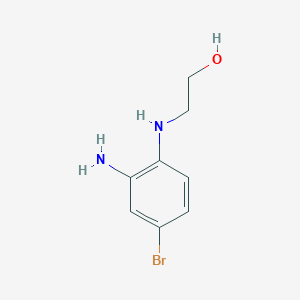
2-((2-Amino-4-bromophenyl)amino)ethanol
Übersicht
Beschreibung
“2-((2-Amino-4-bromophenyl)amino)ethanol” is a chemical compound with the molecular formula C8H11BrN2O . It is also known as “®-2-Amino-2-(4-bromophenyl)ethanol hydrochloride” and has a molecular weight of 252.54 . The compound is a solid under normal conditions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized, and their molecular structures were confirmed by physicochemical and spectral characteristics . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
Molecular Structure Analysis
The molecular structure of “2-((2-Amino-4-bromophenyl)amino)ethanol” can be represented by the InChI code: 1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 .
Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 75-78°C and a boiling point of 271-272°C . It is partially soluble in water and soluble in organic solvents such as ether and alcohol .
Wissenschaftliche Forschungsanwendungen
-
Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans
- Application Summary : This compound is used in the synthesis of bioactive 2-amino-4H-benzo[b]pyran derivatives .
- Methods of Application : The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
- Results or Outcomes : The developed catalyst exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .
-
Synthesis and Antimicrobial Evaluation of New-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole Derivatives
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles
- Application Summary : This compound is used in the synthesis of 2-amino-4,6-diphenylnicotinonitriles (APNs, 1 – 6), including their synthesis, cytotoxicity against breast cancer cell lines, and photophysical properties .
- Methods of Application : The study presents a comprehensive investigation of APNs, including their synthesis, cytotoxicity against breast cancer cell lines, and photophysical properties .
- Results or Outcomes : Compound 3 demonstrates exceptional cytotoxicity, surpassing the potency of Doxorubicin .
-
Preparation of (aryl)oxadiazolobenzoxazinones via Suzuki-Miyaura reaction
- Application Summary : This compound is used in the preparation of (aryl)oxadiazolobenzoxazinones via Suzuki-Miyaura reaction .
- Methods of Application : The reaction involves the use of this compound as a reactant in the Suzuki-Miyaura reaction .
- Results or Outcomes : The reaction results in the formation of (aryl)oxadiazolobenzoxazinones .
-
A Facile One-Pot Green Synthesis of Novel 2-amino-4H-chromenes
- Application Summary : This compound is used in the synthesis of novel 2-amino-4H-chromenes .
- Methods of Application : The synthesis involves a one-pot green synthesis method .
- Results or Outcomes : The synthesized products showed antibacterial and antioxidant activity against Staphylococcus aureus (a Gram-positive bacteria) and Escherichia coli (a Gram-negative bacteria) .
-
Synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phophatase 1B inhibitors
- Application Summary : This compound is used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives, which are potential inhibitors of protein tyrosine phosphatase 1B .
- Methods of Application : The synthesis involves the use of this compound as a reactant .
- Results or Outcomes : The synthesized compounds could potentially inhibit protein tyrosine phosphatase 1B .
-
Synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives as antiviral agents
- Application Summary : This compound is used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which have been reported as antiviral agents .
- Methods of Application : The synthesis involves the use of this compound as a reactant .
- Results or Outcomes : Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-amino-4-bromoanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-6-1-2-8(7(10)5-6)11-3-4-12/h1-2,5,11-12H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYSVNXTDDCMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Amino-4-bromophenyl)amino)ethanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

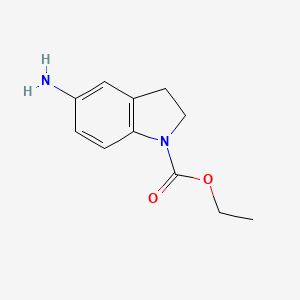
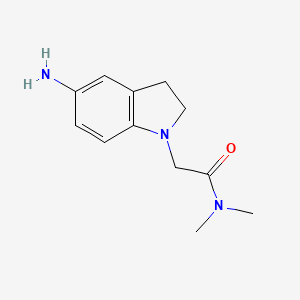

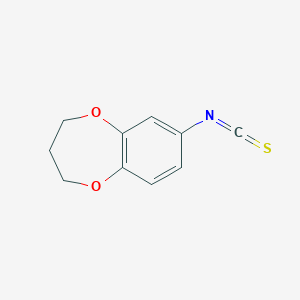
![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile](/img/structure/B1517549.png)
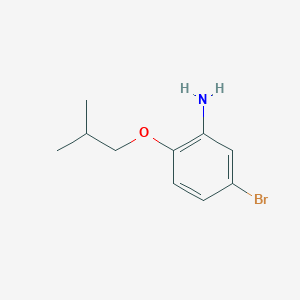
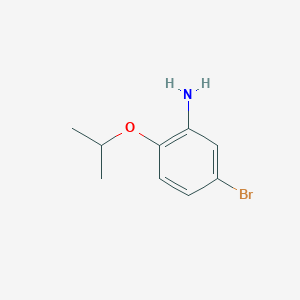
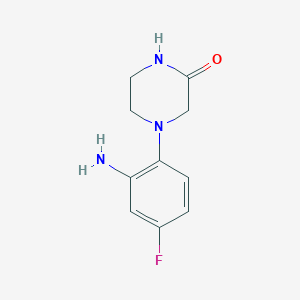
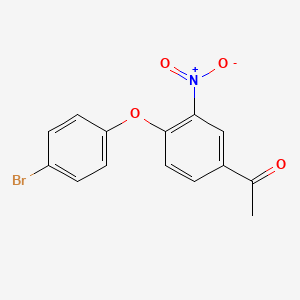
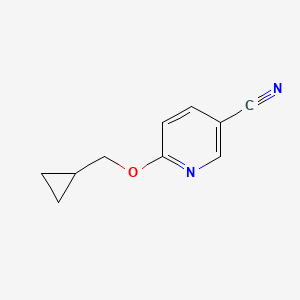
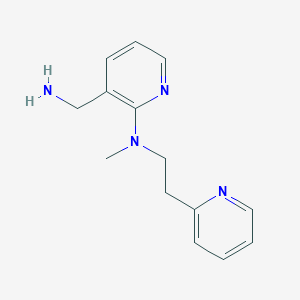
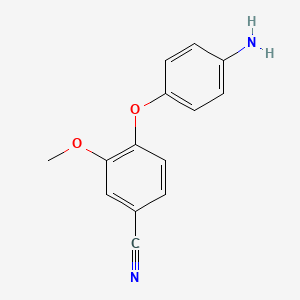
![Ethyl 2-[(carbamoylmethyl)amino]acetate](/img/structure/B1517565.png)